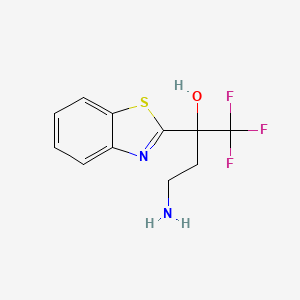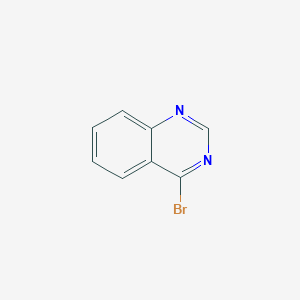
4-Bromoquinazoline
Overview
Description
4-Bromoquinazoline is a brominated derivative of quinazoline, a heterocyclic aromatic organic compound It is characterized by the presence of a bromine atom at the 4-position of the quinazoline ring system
Synthetic Routes and Reaction Conditions:
Bromination of Quinazoline: The most common method involves the bromination of quinazoline using bromine in the presence of a suitable catalyst, such as iron(III) chloride (FeCl₃). The reaction is typically carried out in a solvent like dichloromethane (DCM) at room temperature.
Sandmeyer Reaction: Another method involves the diazotization of 4-aminobenzonitrile followed by the Sandmeyer reaction with copper(I) bromide (CuBr) to introduce the bromine atom at the 4-position.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions helps in scaling up the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinazoline-4,7-dione derivatives.
Reduction: Reduction of the bromine atom can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution Reactions: The bromine atom at the 4-position can be substituted with various nucleophiles, such as amines, alcohols, and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Amines (e.g., aniline), alcohols (e.g., methanol), thiols (e.g., ethanethiol) in the presence of a base.
Major Products Formed:
Quinazoline-4,7-dione: Resulting from oxidation.
4-Aminoquinazoline: Resulting from substitution with an amine.
4-Hydroxyquinazoline: Resulting from substitution with an alcohol.
Mechanism of Action
Mode of Action
Quinazoline derivatives are known to interact with their targets in various ways, leading to a multitude of biological responses . The specific interaction of 4-Bromoquinazoline with its targets would depend on the properties of the substituents and their presence and position on the cyclic compounds .
Biochemical Pathways
Quinazoline derivatives are known to affect multiple biochemical pathways, leading to a variety of downstream effects .
Pharmacokinetics
The pharmacokinetics of a drug molecule can be influenced by various factors, including the method of administration, the presence of other drugs, and the induction or inhibition of hepatic enzymes .
Result of Action
Quinazoline derivatives are known to have a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia effects .
Action Environment
Factors such as smoking and exposure to certain industrial chemicals have been associated with the effectiveness of some quinazoline derivatives .
Biochemical Analysis
Biochemical Properties
4-Bromoquinazoline, like other quinazoline derivatives, is known to interact with various enzymes, proteins, and other biomolecules . The exact nature of these interactions depends on the specific structural features of the biological targets . For example, 4-anilinoquinazoline showed a potent and highly selective inhibition for EGFR tyrosine kinase through ATP-competitive binding mechanism .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . For instance, it has been shown to have anti-proliferative activity against several human cancer cell lines . It also inhibits a wide spectrum of immune-cell functions for neutrophils, basophils, mast cells, monocytes, plasmacytoid, and dendritic cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, 4-anilinoquinazoline derivatives inhibit EGFR tyrosine kinase through ATP-competitive binding mechanism .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
For example, certain substituted quinazoline derivatives have been found to significantly lower pain and have good activity in animal models of visceral and inflammatory pain .
Metabolic Pathways
Quinazoline derivatives have been found to have significant effects on various biological activities, suggesting that they may interact with various enzymes or cofactors .
Transport and Distribution
Given its biochemical properties, it is likely that it interacts with various transporters or binding proteins .
Subcellular Localization
Given its biochemical properties, it is likely that it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
Scientific Research Applications
Medicinal Chemistry: It serves as a precursor for the synthesis of quinazoline-based drugs, which exhibit a range of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties.
Material Science: The compound is used in the development of luminescent materials and fluorescent probes for biological imaging.
Biology: It is employed in the study of enzyme inhibitors and receptor antagonists, contributing to the understanding of biological pathways and disease mechanisms.
Comparison with Similar Compounds
2,4-Dichloroquinazoline
2-Methylquinazoline
4-Nitroquinazoline
4-Methoxyquinazoline
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-bromoquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYKTNSYMVJDBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671976 | |
| Record name | 4-Bromoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354574-59-7 | |
| Record name | 4-Bromoquinazoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354574-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromoquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00671976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


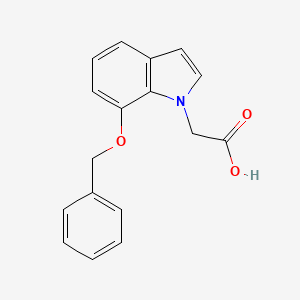


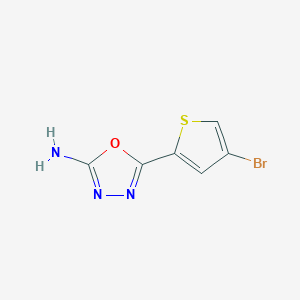
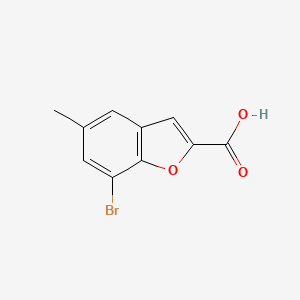
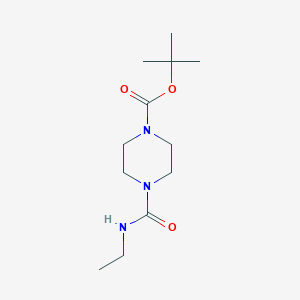
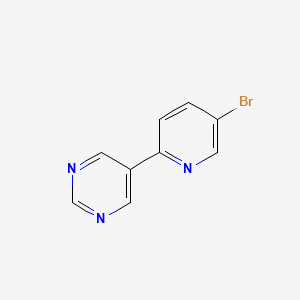
![2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid](/img/structure/B1520788.png)
![2,2,2-trifluoroethyl N-[2-methyl-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]carbamate](/img/structure/B1520789.png)
![2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B1520790.png)

![1-[3-(Aminomethyl)phenyl]-3-cyclopropylurea hydrochloride](/img/structure/B1520797.png)
